

SBP-7455: A Technical Overview of ULK1 and ULK2 Inhibition Specificity

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Compound of Interest

Compound Name: SBP-7455

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This document provides an in-depth technical guide on **SBP-7455**, a potent, orally active dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2. **SBP-7455** was developed as a next-generation inhibitor from its predecessor, SBI-0206965, exhibiting improved potency and drug-like properties.^{[1][2][3][4]} It serves as a critical tool for investigating the role of autophagy in various pathological conditions, particularly in cancer research, such as triple-negative breast cancer (TNBC).^{[1][5][6]}

Core Mechanism and Inhibitory Specificity

SBP-7455 functions by directly inhibiting the enzymatic activity of ULK1 and ULK2, the mammalian orthologues of the yeast Atg1, which are serine/threonine kinases essential for the initiation of the autophagy pathway.^{[1][7][8]} Autophagy is a catabolic "self-eating" process crucial for cellular homeostasis, which can be hijacked by cancer cells to survive stress and resist therapy.^{[6][9][10]} By blocking ULK1/2, **SBP-7455** effectively halts the induction of autophagic flux.^{[1][11]}

The inhibitory potency of **SBP-7455** has been quantified in biochemical assays, demonstrating a strong preference for ULK1 over ULK2.

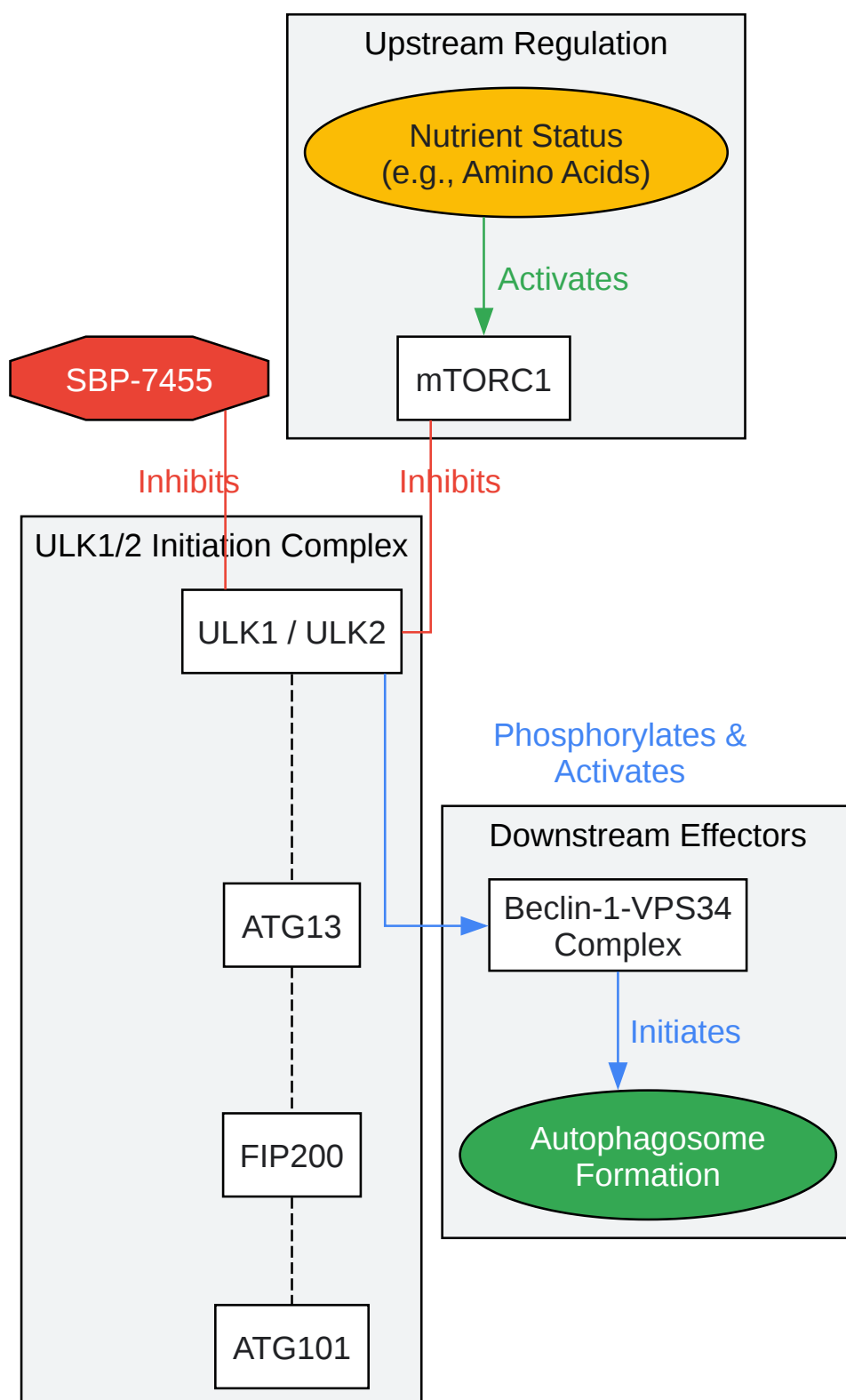
Table 1: In Vitro Inhibitory Potency of SBP-7455 against ULK1 and ULK2

Target Kinase	Assay Type	IC50 Value
ULK1	ADP-Glo	13 nM
ULK2	ADP-Glo	476 nM
Data sourced from multiple references. [5] [11] [12] [13] [14]		

This data indicates that **SBP-7455** is approximately 36-fold more potent against ULK1 than ULK2, establishing it as a dual inhibitor with significant ULK1-preferential activity.

ULK1/2 Signaling in Autophagy Initiation

Under normal conditions, mTORC1 kinase negatively regulates the ULK1/2 complex.[\[15\]](#)[\[16\]](#) Upon cellular stress (e.g., starvation), mTORC1 is inhibited, leading to the dephosphorylation and activation of the ULK1/2 complex, which also includes ATG13, FIP200, and ATG101.[\[7\]](#)[\[8\]](#) [\[15\]](#) Activated ULK1/2 then phosphorylates downstream substrates, including Beclin-1 (BECN1) and VPS34, which is a critical step for the formation of the autophagosome.[\[1\]](#)[\[2\]](#)[\[15\]](#) **SBP-7455** blocks this cascade at its origin by inhibiting ULK1/2 kinase activity.



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ULK1/2 signaling pathway in autophagy initiation.

Experimental Protocols

The characterization of **SBP-7455** involves a multi-step process, starting from biochemical assays to determine direct enzymatic inhibition, followed by cell-based assays to confirm target engagement and functional effects on the autophagy pathway.

Biochemical Kinase Assay: ADP-Glo™

This assay quantitatively measures kinase activity by detecting the amount of ADP produced during the kinase reaction. It is a luminescence-based assay with high sensitivity, suitable for screening inhibitors.[\[17\]](#)[\[18\]](#)

Methodology:

- **Reaction Setup:** Recombinant ULK1 or ULK2 enzyme is incubated with a specific substrate and ATP in an appropriate reaction buffer. This is performed across a range of **SBP-7455** concentrations.
- **Kinase Reaction:** The reaction is allowed to proceed for a defined period (e.g., 2 hours), during which the kinase transfers phosphate from ATP to the substrate, generating ADP.[\[18\]](#)
- **ATP Depletion:** ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.[\[18\]](#)
- **ADP to ATP Conversion:** Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the first step into ATP.
- **Luminescence Detection:** The newly synthesized ATP is used by a luciferase to generate a light signal, which is proportional to the initial ADP concentration. The luminescence is measured using a plate reader.
- **IC50 Calculation:** The percentage of inhibition at each **SBP-7455** concentration is calculated relative to a DMSO control, and the data is fitted to a dose-response curve to determine the IC50 value.

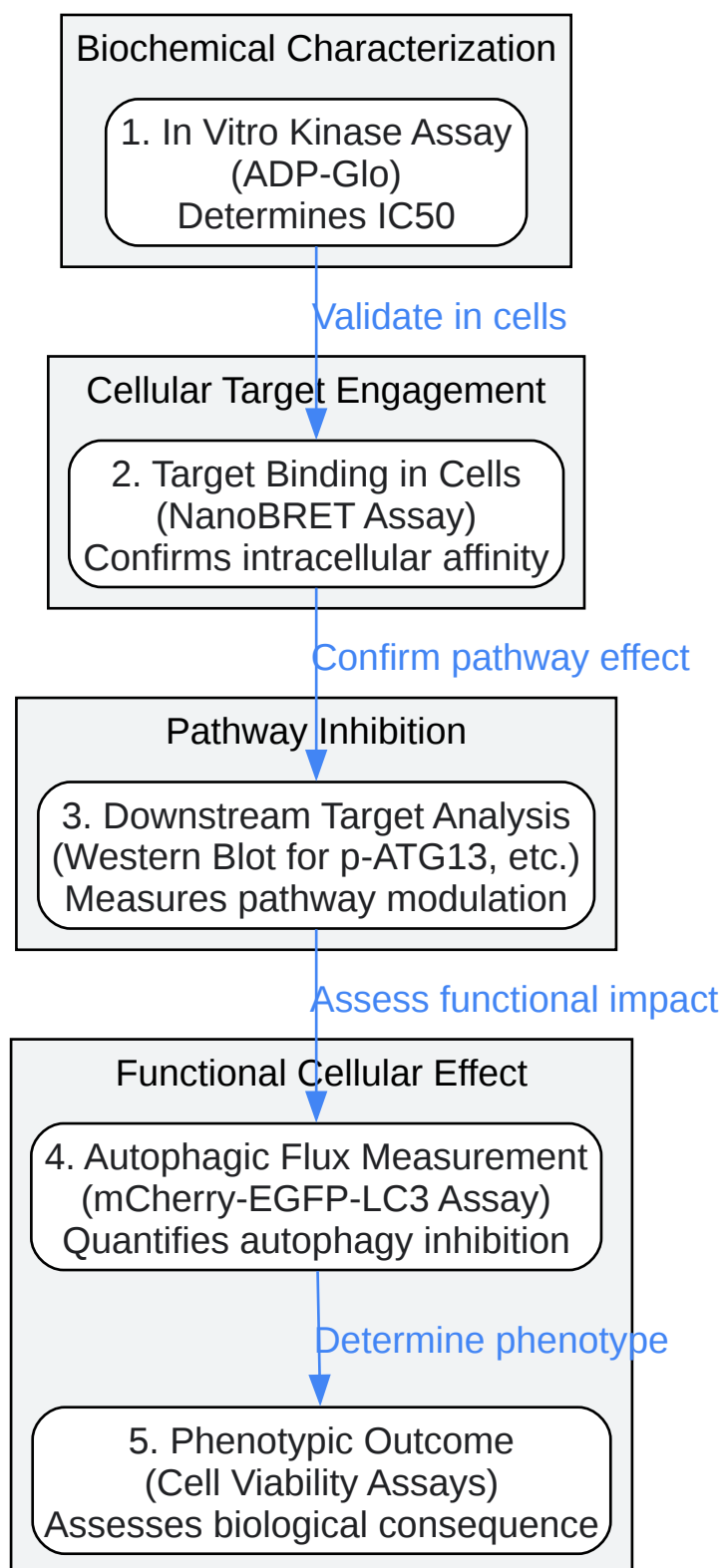
Cell-Based Assays for Autophagy

To confirm that **SBP-7455** inhibits autophagy in a cellular context, several assays are employed.

- Western Blot for Downstream Targets:
 - Principle: This method assesses the phosphorylation status of ULK1/2 substrates. Inhibition of ULK1/2 by **SBP-7455** leads to a reduction in the phosphorylation of its downstream targets.[\[2\]](#)
 - Protocol: Cells (e.g., MDA-MB-468 TNBC cells) are treated with **SBP-7455**. After treatment, cell lysates are collected, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated forms of ULK1 targets, such as p-ATG13 (Ser318), p-Beclin1 (Ser15), and p-VPS34 (Ser249).[\[1\]](#)[\[11\]](#) A decrease in the signal for these phosphoproteins indicates successful target inhibition.
- mCherry-EGFP-LC3 Autophagic Flux Assay:
 - Principle: This is a robust method to monitor the progression of autophagy (autophagic flux).[\[19\]](#)[\[20\]](#) It utilizes a tandem fluorescently tagged LC3 protein. In neutral pH environments like the autophagosome, both EGFP and mCherry fluoresce, appearing as yellow puncta. When the autophagosome fuses with the acidic lysosome to form an autolysosome, the EGFP signal is quenched, while the acid-stable mCherry continues to fluoresce, resulting in red puncta. An accumulation of yellow puncta and a decrease in red puncta indicate a blockage in autophagic flux.[\[11\]](#)[\[19\]](#)
 - Protocol: Cells stably expressing the mCherry-EGFP-LC3 reporter are treated with **SBP-7455**, often under starvation conditions to induce autophagy. The cells are then imaged using fluorescence microscopy, and the number of yellow and red puncta per cell is quantified to assess the state of autophagic flux.[\[1\]](#)[\[11\]](#)
- NanoBRET™ Target Engagement Assay:
 - Principle: This assay measures the binding of a small molecule inhibitor to its target protein in living cells.[\[21\]](#) It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (e.g., ULK1) and a fluorescently labeled tracer that binds to the same kinase. A competing compound like **SBP-7455** will displace

the tracer, leading to a decrease in the BRET signal, allowing for a quantitative measure of target engagement.

- Protocol: Cells are engineered to express the NanoLuc-ULK1 fusion protein. These cells are then treated with the fluorescent tracer and varying concentrations of **SBP-7455**. The BRET signal is measured, and a dose-response curve is generated to quantify the affinity of **SBP-7455** for its target in a physiological context.



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